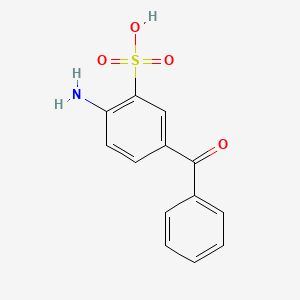
Phenyl 4-hydroxy-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-hydroxy-3-nitrobenzoate is an organic compound characterized by a benzene ring substituted with a hydroxyl group (-OH) at the 4th position and a nitro group (-NO2) at the 3rd position. This compound is part of the broader class of nitrobenzoates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of phenyl 4-hydroxybenzoate using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position.
Hydroxylation Reaction: Another method involves the hydroxylation of phenyl 3-nitrobenzoate using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) to introduce the hydroxyl group at the 4th position.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow reactors that allow for precise control over reaction conditions, ensuring high yield and purity. The use of automated systems and real-time monitoring technologies helps in maintaining consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the benzene ring, facilitated by halogenating agents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and H2O2.
Reduction: Fe, Sn, and HCl.
Substitution: Br2, Cl2, and FeCl3.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Phenyl 4-hydroxy-3-nitrobenzoate has found applications in various scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of nitroaromatic compounds on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Phenyl 4-hydroxy-3-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can undergo reduction to form nitroso and hydroxylamine derivatives, which can interact with biological macromolecules.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to modulation of inflammatory responses and apoptosis in cancer cells.
類似化合物との比較
Methyl 4-hydroxy-3-nitrobenzoate
Phenyl 3-nitrobenzoate
4-Nitrophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
phenyl 4-hydroxy-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-7-6-9(8-11(12)14(17)18)13(16)19-10-4-2-1-3-5-10/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIRVUJDGVPNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate](/img/structure/B8043866.png)





![3-(4,8-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043895.png)
![3-(4,6-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043897.png)
![3-(4,5-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043901.png)



![2-[2,3-bis(dimethylamino)propoxy]-N,N,N',N'-tetramethylpropane-1,3-diamine](/img/structure/B8043935.png)

